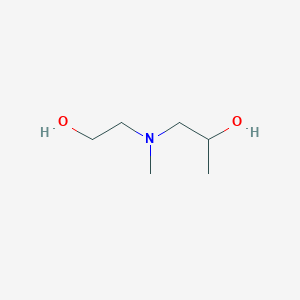

N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine

描述

N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)methylamine is a tertiary amine featuring hydroxyethyl and hydroxypropyl substituents. Its molecular formula is C₇H₁₈N₂O₂ (MW: 162.23 g/mol). The compound’s dual hydroxyl groups enhance hydrophilicity, while the methylamine backbone allows for chemical reactivity, making it a candidate for pharmaceutical intermediates, surfactants, or polymer conjugates.

属性

IUPAC Name |

1-[2-hydroxyethyl(methyl)amino]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(9)5-7(2)3-4-8/h6,8-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJALRGNJLMCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902868 | |

| Record name | NoName_3442 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine typically involves the reaction of methylamine with 2-chloroethanol and 2-chloropropanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of ethers or esters.

科学研究应用

Chemical Synthesis

HEPA is primarily used as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to participate in diverse chemical reactions, including:

- Oxidation : The hydroxy groups can be oxidized to form carbonyl compounds.

- Reduction : The nitrogen atom can be reduced to yield secondary or tertiary amines.

- Substitution Reactions : The hydroxy groups can be substituted with other functional groups.

Biological Applications

In biological research, HEPA serves as a building block for synthesizing pharmaceuticals and other biologically active compounds. Its dual functionality enhances its reactivity, making it valuable in drug development and formulation.

Pharmaceutical Formulations

HEPA has shown potential in pharmaceutical applications, particularly in developing drug delivery systems. For instance, nanoparticles based on N-(2-hydroxypropyl) methacrylamide (HPMA) have been utilized to enhance the bioavailability of drugs by overcoming mucus barriers in various delivery routes (e.g., ocular, rectal) . These formulations can encapsulate both hydrophilic and lipophilic drugs, improving stability and reducing leakage during storage.

Surfactants and Polymers

HEPA is also employed in producing surfactants and polymers used in various industrial applications. Its properties make it suitable for formulating products that require specific surface activity or compatibility with other materials.

Case Study 1: Drug Delivery Systems

A study demonstrated the use of HEPA-based nanoparticles for delivering insulin through mucosal routes. The nanoparticles exhibited enhanced stability and bioavailability compared to traditional formulations. Results indicated a significant increase in the amount of drug delivered across mucus barriers, highlighting HEPA's role in improving therapeutic efficacy .

Case Study 2: Synthesis of Biologically Active Compounds

Research involving HEPA as an intermediate led to the successful synthesis of novel compounds with potential anti-cancer properties. The versatility of HEPA allowed for modifications that enhanced the biological activity of these compounds, showcasing its importance in medicinal chemistry.

作用机制

The mechanism of action of N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

相似化合物的比较

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and related molecules:

Pharmacokinetic and Toxicity Profiles

- HPMA Copolymers : Demonstrated prolonged circulation (elimination t½: 93 h) and reduced cardiotoxicity in doxorubicin conjugates. Tumor uptake observed via passive targeting (EPR effect) .

- N-(2-hydroxypropyl)retinamide : Exhibited chemopreventive activity in pancreatic cancer models but caused testicular atrophy in male hamsters, highlighting substituent-dependent toxicity .

- Tris(2-hydroxypropyl)amine: Used in industrial formulations due to high water solubility. No direct toxicity data, but structural analogs suggest low acute toxicity .

Stability and Degradation

- HPMA Polymers : Stable in physiological conditions but degrade in lysosomal acidic pH, enabling controlled drug release .

Key Research Findings

Surfactant and Industrial Use

- Cetyl-PG Hydroxyethyl Palmitamide: Nonionic surfactant with applications in cosmetics due to mildness and emulsifying properties .

- Tris(2-hydroxypropyl)amine : Used in pesticide formulations and metalworking fluids, leveraging its solubility and low volatility .

生物活性

N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine, also known as 2-(hydroxymethyl)-2-(hydroxyethyl)dimethylamine, is a compound with diverse biological activities. This article explores its chemical properties, mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C6H15NO2

- CAS Number : 16681-45-1

- Molecular Weight : 145.19 g/mol

The compound features two hydroxyalkyl groups and a methylamine moiety, which contribute to its solubility and reactivity in biological systems.

This compound acts primarily as a nucleophile due to the presence of the amine group. Its biological activity is attributed to several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing various signaling pathways.

- Enzyme Inhibition : It can inhibit specific enzymes by forming covalent bonds with active site residues, thereby altering metabolic pathways.

- Antioxidant Activity : The hydroxyl groups may provide antioxidant properties, mitigating oxidative stress in cells.

Biological Effects

Research has indicated that this compound exhibits several biological activities:

- Cytotoxicity : Studies show that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : It has been reported to protect neuronal cells from oxidative damage, indicating possible applications in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary data suggest that it may possess antibacterial properties against certain pathogens.

Data Table: Summary of Biological Activities

Case Studies

-

Cytotoxicity in Cancer Research :

A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values ranging from 10 µM to 25 µM across different cell types, indicating its potential as a lead compound for anticancer drug development. -

Neuroprotective Study :

In a model of oxidative stress-induced neuronal injury, this compound was shown to reduce cell death by 40% compared to control groups. This suggests that the compound may have therapeutic potential in treating neurodegenerative conditions such as Alzheimer's disease. -

Antimicrobial Activity Evaluation :

The antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 100 µg/mL for S. aureus, showcasing its potential use as an antimicrobial agent.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, amine alkylation using epoxide precursors (e.g., ethylene oxide or propylene oxide derivatives) under controlled pH and temperature (40–60°C) can yield the desired product. Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance nucleophilicity. Catalysts like Pd/C or Raney Ni may improve hydrogenation efficiency. Monitor reaction progress using TLC or HPLC, and purify via column chromatography with silica gel and methanol/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology : Use ¹H/¹³C NMR to identify protons and carbons near hydroxyl and amine groups. Key chemical shifts:

- Hydroxyethyl protons: δ 3.4–3.6 ppm (CH₂OH).

- Hydroxypropyl carbons: δ 65–70 ppm (C-OH).

- HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., calculated [M+H]⁺ = 148.1443, experimental = 148.1440). For purity, combine with HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. What purification strategies are suitable for isolating this compound given its hydrophilic nature?

- Methodology : Due to hydrogen bonding from hydroxyl groups, use reversed-phase chromatography (C18 column) with aqueous-organic gradients (e.g., 5–40% acetonitrile in water). Alternatively, recrystallize from ethanol/water (4:1) at −20°C. Confirm purity via TLC (Rf ~0.3 in methanol/dichloromethane 1:4) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for stereoisomers of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts. Compare with experimental ROESY or NOESY data to confirm spatial proximity of protons. For conflicting results, synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and validate using chiral HPLC (Chiralpak AD-H column) .

Q. What strategies enable the incorporation of this compound into polymeric drug delivery systems without degrading its functional groups?

- Methodology : Use radical polymerization with methacryloyl chloride to derivatize the amine into a monomer. Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers during synthesis. For controlled release, copolymerize with HPMA (N-(2-hydroxypropyl)methacrylamide) and characterize release kinetics via dialysis membrane assays (PBS buffer, 37°C) .

Q. How does the dual hydroxyl configuration of this compound influence its chelation properties in catalytic systems?

- Methodology : Test chelation efficacy via UV-Vis titration with transition metals (e.g., Cu²⁺ or Fe³⁺). Compare stability constants (log K) with monohydroxy analogs. For catalytic applications, assess turnover frequency (TOF) in model reactions (e.g., oxidation of benzyl alcohol) using GC-MS. Computational modeling (MD simulations) can predict binding conformations .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodology : Re-evaluate solvent purity and compound hydration state. Perform Karl Fischer titration to quantify water content. Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions. Compare results with COSMO-RS simulations to model solvent-solute interactions. Validate with multiple batches to rule out synthesis variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。